4,6-Dimethoxyindoline-2,3-dione
Overview
Description
4,6-Dimethoxyindoline-2,3-dione is a heterocyclic organic compound with the molecular formula C({10})H({9})NO(_{4}) It is characterized by the presence of two methoxy groups attached to the indoline ring at positions 4 and 6, and a dione functionality at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxyindoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethoxyaniline with oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Indoline-2,3-diol derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxyindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxyindoline-2,3-dione in biological systems involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or as a modulator of signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Indoline-2,3-dione: Lacks the methoxy groups, leading to different reactivity and applications.
4-Methoxyindoline-2,3-dione: Contains only one methoxy group, affecting its chemical properties and uses.
6-Methoxyindoline-2,3-dione: Similar to the above but with the methoxy group at a different position.
Uniqueness: 4,6-Dimethoxyindoline-2,3-dione is unique due to the presence of two methoxy groups, which influence its electronic properties and reactivity. This makes it a versatile compound in synthetic chemistry and enhances its potential in various applications compared to its analogs.
Properties
IUPAC Name |
4,6-dimethoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGTYWNHVETJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468533 | |
Record name | 4,6-Dimethoxyindoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21544-81-0 | |
Record name | 4,6-Dimethoxyindoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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